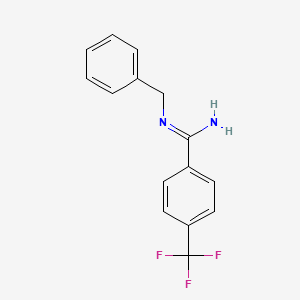
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. The presence of cyclohexyl and ethyl groups attached to the decahydronaphthalene core imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene involves several steps, typically starting with the preparation of the decahydronaphthalene core. This can be achieved through hydrogenation of naphthalene under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon. The subsequent introduction of the cyclohexylethyl and methyl groups can be accomplished through Friedel-Crafts alkylation reactions, utilizing reagents like cyclohexylethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Analyse Chemischer Reaktionen
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur in the presence of halogens (e.g., chlorine or bromine) and a catalyst like iron(III) chloride
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene has found applications in various scientific research fields:
Chemistry: It serves as a model compound for studying the reactivity and stability of cycloalkanes and their derivatives.
Biology: The compound is used in the synthesis of biologically active molecules and as a reference standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules .
Wirkmechanismus
The mechanism of action of 1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene can be compared with other cycloalkanes and their derivatives, such as:
Cyclohexane: A simpler cycloalkane with a single ring structure.
Decahydronaphthalene: The parent compound without the cyclohexylethyl and methyl substitutions.
Cyclohexylethylamine: A related compound with an amine functional group instead of the decahydronaphthalene core
Eigenschaften
CAS-Nummer |
88776-48-1 |
|---|---|
Molekularformel |
C20H36 |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
8-(1-cyclohexylethyl)-7,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene |
InChI |
InChI=1S/C20H36/c1-15-13-14-18-11-7-8-12-19(18)20(15,3)16(2)17-9-5-4-6-10-17/h15-19H,4-14H2,1-3H3 |
InChI-Schlüssel |
ZVXLLSNGJWBZIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2CCCCC2C1(C)C(C)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)

![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)


![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)
![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
